molecular formula C15H20O3 B11721851 Ethyl 3-(4-butoxyphenyl)prop-2-enoate

Ethyl 3-(4-butoxyphenyl)prop-2-enoate

Cat. No.: B11721851
M. Wt: 248.32 g/mol
InChI Key: KHBLVSMWDRDQDJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-butoxyphenyl)prop-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-(4-butoxyphenyl)prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-butoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-butoxyphenyl)prop-2-enoic acid with ethanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or ion exchange resins. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-butoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-butoxyphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-butoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-butoxyphenyl)prop-2-enoate is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 3-(4-butoxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H20O3/c1-3-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17-4-2/h6-11H,3-5,12H2,1-2H3

InChI Key

KHBLVSMWDRDQDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)OCC

Origin of Product

United States

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